Product packaging for 1-Boc-7-fluoro-1H-indazole(Cat. No.:CAS No. 1305320-59-5)

1-Boc-7-fluoro-1H-indazole

Cat. No.: B599219
CAS No.: 1305320-59-5
M. Wt: 236.246
InChI Key: FCONSWGCHISOGR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the development of new drugs and are prevalent in a vast array of natural products and synthetic pharmaceuticals. openmedicinalchemistryjournal.commdpi.com Their importance is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. rsc.org This prevalence can be attributed to several key factors. The nitrogen atoms within these cyclic structures can readily form hydrogen bonds with biological targets such as proteins and nucleic acids, a crucial interaction for modulating their function. rsc.orgnih.gov Furthermore, the diverse structures and electronic properties of these heterocycles allow for a wide range of molecular interactions, making them versatile scaffolds for drug design. openmedicinalchemistryjournal.commdpi.com

The structural and functional diversity of nitrogen-containing heterocyclic compounds is vast, with their applications extending beyond pharmaceuticals to agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.com In medicinal chemistry, these compounds are integral to a wide spectrum of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antibacterial drugs. mdpi.comnih.gov The ability to modify the heterocyclic ring structure allows chemists to fine-tune the pharmacological properties of a molecule, enhancing its efficacy and selectivity. mdpi.com

Overview of Indazole Derivatives in Pharmacological and Synthetic Contexts

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a particularly important class of nitrogen-containing compounds in medicinal chemistry. nih.govnih.gov While naturally occurring indazole derivatives are rare, synthetic indazoles have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antimicrobial properties. nih.gov This has led to significant interest in the synthesis and functionalization of the indazole scaffold. benthamdirect.compnrjournal.com

The indazole core can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.govnih.gov The substitution pattern on the indazole ring system profoundly influences its biological activity. Several FDA-approved drugs, such as Niraparib (an anticancer agent) and Benzydamine (an anti-inflammatory agent), feature the indazole motif, highlighting its therapeutic relevance. nih.govnih.govpnrjournal.com

From a synthetic perspective, the development of efficient methods for the preparation and modification of indazoles is a key area of research. benthamdirect.compnrjournal.com The functionalization of the indazole core, particularly at the C3 position, is of high interest for creating diverse libraries of compounds for biological screening. chim.it

Rationale for Research Focus on Fluorinated and Boc-Protected Indazoles

The strategic incorporation of fluorine atoms and Boc (tert-butyloxycarbonyl) protecting groups onto the indazole scaffold is driven by specific and advantageous goals in modern drug discovery and organic synthesis.

Fluorination: The introduction of fluorine into a drug molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the drug's metabolic stability and bioavailability. nih.gov In the context of indazoles, fluorination has been explored to develop selective inhibitors of enzymes like nitric oxide synthase (NOS). austinpublishinggroup.com

Boc-Protection: The Boc group is a widely used protecting group in organic synthesis, particularly for nitrogen atoms. In the synthesis of complex molecules like substituted indazoles, it is often necessary to temporarily block reactive sites to achieve selective transformations at other positions of the molecule. austinpublishinggroup.comresearchgate.net The Boc group is ideal for this purpose as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions. nih.govmdpi.com The use of a Boc-protecting group on the indazole nitrogen facilitates controlled functionalization, for instance, at the C3 position, which is a common strategy in the synthesis of targeted therapeutic agents. chim.it

The combination of these two strategies in the form of 1-Boc-7-fluoro-1H-indazole creates a highly valuable and versatile building block for medicinal chemists and synthetic organic chemists. The fluorine atom at the 7-position can impart desirable pharmacological properties, while the Boc group at the 1-position enables precise and efficient synthetic manipulations to build more complex and potentially more potent drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2O2 B599219 1-Boc-7-fluoro-1H-indazole CAS No. 1305320-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONSWGCHISOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of 1 Boc 7 Fluoro 1h Indazole

Reactivity of the Indazole Ring System in the Presence of Boc and Fluorine

The indazole ring is a ten π-electron aromatic system. unibo.it The presence of an electron-withdrawing Boc group at the N1 position and a deactivating fluorine atom at the C7 position significantly influences its reactivity towards various chemical reactions. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. nih.govyoutube.com In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophile. youtube.com The rate of EAS reactions is highly dependent on the electron density of the aromatic ring; groups that donate electron density activate the ring, while those that withdraw electron density deactivate it. masterorganicchemistry.com

For 1-Boc-7-fluoro-1H-indazole, the indazole nucleus is inherently electron-rich, but this is tempered by the attached functional groups. The Boc group at N1 is electron-withdrawing, and the fluorine at C7 is an inductively withdrawing but resonance-donating deactivator. masterorganicchemistry.com Electrophilic attack on the indazole ring typically occurs at the C3 position, which is the most nucleophilic carbon. mit.educhim.it However, direct electrophilic substitution reactions such as halogenation (iodination, bromination), nitration, and acylation are more commonly performed on N1-protected indazoles to control regioselectivity. chim.it For instance, iodination at the C3 position often proceeds by treating an N1-Boc protected indazole with an iodine source. chim.itmdpi.com

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electrophilic center, replacing a leaving group. uci.edusavemyexams.com In the context of this compound, the most likely site for nucleophilic aromatic substitution (SNAr) is the C7 position, where the fluorine atom can act as a leaving group. The viability of this reaction is enhanced by the electron-withdrawing nature of the indazole ring system itself, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. Displacement of a fluorine atom on a 7-fluoroindazole scaffold is a known transformation in the synthesis of various biologically active molecules. dntb.gov.uaresearchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gracs.org The Suzuki-Miyaura and Negishi reactions are prominent examples, widely used in the synthesis of complex molecules. chemie-brunschwig.ch

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov To functionalize this compound using this method, a common strategy is to first introduce a halogen (like iodine or bromine) at a specific position, typically C3. mdpi.comnih.gov The resulting 1-Boc-3-halo-7-fluoro-1H-indazole can then be coupled with various aryl or heteroaryl boronic acids or esters. nih.govmdpi.com In some cases, microwave-assisted Suzuki couplings on N-Boc-3-iodoindazoles can lead to concomitant deprotection of the Boc group, yielding the 3-aryl-1H-indazole directly. nih.gov

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, also catalyzed by nickel or palladium complexes. chemie-brunschwig.chillinois.edu This reaction is known for its high functional group tolerance. chemie-brunschwig.chnih.gov A general approach for functionalizing indazoles via Negishi coupling involves the regioselective C3-zincation of an N1-protected indazole, followed by coupling with an aryl halide. chim.it Alternatively, a C3-halogenated indazole can be coupled with a prepared organozinc reagent. acs.org This method has been successfully applied to generate libraries of substituted indazoles for drug discovery. acs.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Indazole Scaffolds

Reaction Type Indazole Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Suzuki-Miyaura 1-Boc-3-iodo-5-methoxy-1H-indazole Aryl/heteroaryl boronic acids Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, Microwave 3-Aryl/heteroaryl-5-methoxy-1H-indazoles >80% nih.gov
Suzuki-Miyaura 3-Iodo-5-nitro-1H-indazole Pinacol vinyl boronate Pd(PPh₃)₄, K₂CO₃, Dioxane, Microwave 5-Nitro-3-vinyl-1H-indazole 87% mdpi.com

Regioselective functionalization of the indazole ring is crucial for synthesizing specific target molecules. mdpi.com

C3-Position : The C3 position is the most common site for functionalization due to its electronic properties. mit.edu Halogenation, particularly iodination and bromination, serves as a key step to enable subsequent cross-coupling reactions. chim.it Direct C3-alkylation and arylation can also be achieved, often through metalation with a strong base followed by reaction with an electrophile, or via metal-catalyzed C-H activation. chim.itresearchgate.net

C4, C5, and C6-Positions : Functionalization at these positions on the benzo-fused ring is more challenging and often relies on Directed ortho Metalation (DoM). mobt3ath.comuwindsor.caacs.org In DoM, a directing group on the ring coordinates to a strong base (like an organolithium reagent), facilitating deprotonation at an adjacent ortho position. While the Boc group at N1 is not a strong directing group for the benzene (B151609) ring, other functionalities introduced onto the scaffold can serve this purpose. For instance, a substituent at C4 can direct C-H activation to the C5 position, and a group at C6 could potentially direct functionalization to C5 or C7. mdpi.com

C7-Position : The C7 position can be functionalized through DoM strategies, especially when a suitable directing group is installed at the N1 position. mobt3ath.commdpi.com Rhodium-catalyzed C-H activation using a removable directing group like N,N-diisopropylcarbamoyl has been shown to effectively achieve C7 olefination. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Modifications and Derivatives Derived from this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles because of its stability under many reaction conditions and its relatively easy removal. rsc.org

Deprotection, or removal of the Boc group, is most commonly achieved under acidic conditions. rsc.org Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) are standard methods. rsc.org This process cleaves the carbamate (B1207046) to release the free amine (in this case, the N-H indazole), along with isobutylene (B52900) and carbon dioxide.

Alternative methods for Boc deprotection have also been developed to accommodate sensitive substrates. These include thermolytic cleavage, sometimes accelerated by microwave irradiation in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net Milder, more selective methods using reagents like oxalyl chloride in methanol (B129727) or sodium borohydride (B1222165) in ethanol (B145695) have also been reported for specific heterocyclic systems, which can be useful when other acid- or base-labile groups are present in the molecule. rsc.orgarkat-usa.org As noted earlier, certain Suzuki coupling conditions using microwave heating have been found to effect simultaneous C-C bond formation and Boc deprotection. nih.gov

Table 2: Common Reagents for N-Boc Deprotection

Reagent(s) Solvent(s) Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature rsc.org
Hydrogen Chloride (HCl) Dioxane, Ethyl Acetate Room Temperature rsc.org
Oxalyl Chloride Methanol Room Temperature rsc.org
2,2,2-Trifluoroethanol (TFE) TFE Reflux / Microwave researchgate.net
Hexafluoroisopropanol (HFIP) HFIP Reflux / Microwave researchgate.net

Chemical Derivatization at the Fluorine Moiety

The fluorine atom at the C-7 position of the this compound ring is susceptible to chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a temporary intermediate known as a Meisenheimer complex. The complex is stabilized by the electron-withdrawing nature of the fused pyrazole (B372694) ring. Subsequent elimination of the fluoride (B91410) ion, which is a competent leaving group in this context, restores the aromaticity of the ring and results in the substituted product.

The reactivity of the C-7 position is enhanced by the indazole nucleus itself, which acts as an internal electron-withdrawing group, thereby activating the C-F bond for nucleophilic attack. While specific documented examples for this compound are not abundant in peer-reviewed literature, the principles of SNAr are well-established for various fluoroarenes and fluoroheterocycles. ambeed.com It is anticipated that a range of nucleophiles can displace the C-7 fluorine under appropriate conditions.

Common nucleophiles that could be employed for this transformation include:

Alkoxides (RO⁻): Reaction with sodium or potassium alkoxides would yield 7-alkoxy-1-Boc-1H-indazole derivatives.

Amines (R₂NH): Primary or secondary amines can be used to synthesize 7-amino-1-Boc-1H-indazole analogues.

Thiols (RS⁻): Thiolates can be used to introduce sulfur-based functional groups.

The general scheme for such a reaction is presented below:


Scheme 1: General Nucleophilic Aromatic Substitution at the C-7 Position

A general representation of the SNAr reaction on this compound, where Nu represents a generic nucleophile.

Synthesis of Poly-Substituted Indazole Analogues

The this compound scaffold allows for the introduction of additional substituents, leading to poly-substituted analogues. Key strategies include initial halogenation, particularly at the C-3 position, followed by transition metal-catalyzed cross-coupling reactions.

Halogenation at the C-3 Position

The C-3 position of N-1 Boc-protected indazoles is readily halogenated. chim.it This step is crucial as it installs a versatile handle for subsequent functionalization. Iodination and bromination are the most common transformations. For instance, 3-iodo-1H-indazoles can be prepared by treating the indazole with iodine and a base like potassium hydroxide. mdpi.commdpi.com The N-H can then be protected with the Boc group. This 3-halo intermediate is a key precursor for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogen, typically iodine or bromine, installed at the C-3 position, a variety of palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, utilized for the synthesis of 3-aryl or 3-vinyl indazoles. nih.gov

In a typical Suzuki reaction, the 1-Boc-3-iodo-7-fluoro-1H-indazole intermediate is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov Microwave irradiation is often used to accelerate the reaction. nih.gov Interestingly, under certain Suzuki coupling conditions, the N-Boc protecting group can be cleaved concomitantly, directly yielding the N-H indazole product. nih.gov

The table below summarizes representative examples of reactions used to generate poly-substituted indazoles from a protected fluoroindazole core.

Table 1: Examples of Reactions for the Synthesis of Poly-Substituted Indazoles

Starting MaterialReaction TypeReagents & ConditionsProductYieldReference
5-Fluoro-1H-indazoleIodinationI₂, KOH, DMF5-Fluoro-3-iodo-1H-indazole- mdpi.com
3-Iodo-5-methoxy-1H-indazoleBoc Protection(Boc)₂O, Et₃Ntert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate88% mdpi.com
tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylateSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, MW 120 °C5-Methoxy-3-phenyl-1H-indazole- nih.gov
3-Iodo-5-nitro-1H-indazoleSuzuki CouplingPinacol vinyl boronate, PdCl₂(dppf), K₂CO₃, Dioxane/H₂O, MW 120 °C5-Nitro-3-vinyl-1H-indazole87% mdpi.com

Other functionalization methods, such as directed ortho-metalation (DoM), can also be considered for introducing substituents. While the Boc group is not a strong directing group, the fluorine atom itself can direct metalation to the ortho C-6 position, providing a route to 6,7-disubstituted indazoles. researchgate.net

Applications in Medicinal Chemistry Research and Drug Discovery

Role of 1-Boc-7-fluoro-1H-indazole as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients

This compound is a crucial pharmaceutical intermediate, valued for its role in the efficient synthesis of complex drug candidates. researchgate.net The "Boc" (tert-butoxycarbonyl) group is an acid-labile protecting group for the nitrogen at the N1 position of the indazole ring. This protection is often a critical step in multi-step synthetic sequences, as it allows for precise and regioselective modifications at other positions of the indazole core, particularly at the C3-position. chim.it

The presence of the Boc group facilitates reactions such as metal-catalyzed cross-couplings, which are essential for building the complex carbon skeletons of modern pharmaceuticals. chim.it For example, N-protected indazoles can be selectively halogenated, and the resulting halo-indazoles serve as versatile handles for introducing a wide variety of functional groups. chim.it This strategy is evident in the synthesis of potent kinase inhibitors, where the indazole core is methodically elaborated. nih.govgoogle.com

A typical synthetic strategy involves using the N-Boc-protected 7-fluoro-indazole core and building upon it, with the Boc group being removed in a later step to yield the final active pharmaceutical ingredient (API). nih.gov This approach underscores the importance of this compound as a foundational element for creating new indazole derivatives for biological screening and drug development. researchgate.net

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies have elucidated the critical roles of fluorine substitution, N-protection and substitution, and the positioning of various functional groups.

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. rsc.org In the context of indazole derivatives, fluorine substitution has been shown to dramatically improve biological activity and selectivity.

The position of the fluorine atom is critical. For instance, in a series of factor Xa inhibitors, placing a fluorine atom at the C-7 position of the indazole ring resulted in a 60-fold increase in inhibitory potency compared to the non-fluorinated analogue. acs.org X-ray crystallography revealed that the 7-fluoro atom forms a key hydrogen bond with the N-H of Gly216 in the protein's backbone, an interaction that was absent in the non-fluorinated compound. acs.org Similarly, C-7 fluorination in another series of indazole derivatives led to compounds with the highest hypotensive and bradycardic activities. researchgate.net

The following table summarizes research findings on how fluorine substitution at different positions on the indazole ring affects biological activity.

Fluorine Position Target/Activity Observed Effect Reference(s)
C-7 Factor Xa Inhibition~60-fold increase in potency; forms H-bond with Gly216. acs.org
C-7 Cardiovascular ActivityHighest hypotensive and bradycardic activities in the series. researchgate.net
C-6 ROCK1 Kinase InhibitionSignificantly enhanced inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%). rsc.org
C-4 ROCK1 Kinase InhibitionDisplayed low potency (IC50 = 2500 nM). rsc.org
C-5 Reverse Transcriptase InhibitionImproved potency by 7- to 13-fold compared to non-fluorinated derivative. rsc.org

These examples demonstrate that the strategic placement of fluorine can lead to substantial improvements in a molecule's potency and pharmacokinetic profile. rsc.org

The substituent at the N1 position of the indazole ring plays a dual role in medicinal chemistry. Firstly, a protecting group like Boc is often essential during synthesis to direct reactions to other parts of the molecule. chim.itacs.org The use of an N-protecting group can be a crucial step to enable specific transformations, such as the regioselective functionalization at the C3 position, which is a common site for modification in the development of kinase inhibitors. chim.itchemrxiv.org

Secondly, the substituent at the N1 position can be a permanent feature of the final molecule, where it directly influences the structure-activity relationship. nih.gov SAR studies have shown that modifications to the N1-substituent can have a profound impact on biological activity. For example, in a series of derivatives based on the compound YC-1, the placement of a fluoro or cyano group on an N1-benzyl substituent was critical for inhibitory activity. nih.gov Substitutions at the ortho position of the benzene (B151609) ring led to significantly better activity compared to those at the meta or para positions. nih.gov This highlights that the N1 position is a key vector for optimization, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired potency and selectivity. nih.gov

For example, in the development of CCR4 antagonists, it was found that methoxy (B1213986) or hydroxyl groups were the most potent substituents at the C4 position. acs.org The study also showed that only small groups were tolerated at positions C5, C6, and C7, with the C6 analogues being preferred. acs.org Another study on ROCK1 inhibitors found a stark contrast between fluorine substitution at C4, which resulted in low potency, and substitution at C6, which led to a highly potent compound. rsc.org

Research into nitric oxide synthase (NOS) inhibitors revealed that among five possible C-nitro-1H-indazoles, only the 7-nitro-1H-indazole derivatives displayed inhibitory properties. researchgate.net This demonstrates that activity is not just dependent on the presence of a particular functional group, but critically on its specific location on the indazole scaffold.

The following table provides examples of how the position of various functional groups influences the pharmacological profile of indazole derivatives.

Position Functional Group Target/Activity Observed Effect Reference(s)
C-4 Methoxy or HydroxylCCR4 AntagonismMost potent C4 substituents. acs.org
C-6 FluorineROCK1 InhibitionHigh potency (IC50 = 14 nM). rsc.org
C-4 FluorineROCK1 InhibitionLow potency (IC50 = 2500 nM). rsc.org
C-7 NitroNOS InhibitionOnly 7-nitro derivatives showed inhibitory activity. researchgate.net
N1-benzyl (ortho) FluorinesGC InhibitionBetter inhibitory activity (IC50 = 4.9 µM). nih.gov
N1-benzyl (para) FluorinesGC InhibitionReduced inhibitory activity (IC50 = 19 µM). nih.gov

These findings underscore the importance of systematic exploration of the substitution pattern around the indazole ring to optimize the therapeutic potential of new compounds.

Role of N-Protection and N-Substitution in SAR

Targeting Specific Biological Pathways and Receptors with Indazole Scaffolds

The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in compounds designed to interact with specific biological targets, most notably protein kinases. nih.govchim.itresearchgate.net Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer. acs.org

Indazole derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases. researchgate.net The structural versatility of the indazole ring allows it to be decorated with different functional groups that can form specific interactions within the ATP-binding pocket of a target kinase. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, survival, and migration. nih.gov Aberrant FGFR signaling is a known driver in several cancers, making FGFRs an attractive therapeutic target. nih.govnih.gov Medicinal chemists have designed potent FGFR inhibitors based on the 1H-indazole scaffold. nih.govrsc.org

Through strategies like scaffold hopping and molecular hybridization, novel 1H-indazol-3-amine derivatives have been synthesized and evaluated. rsc.org One study identified a compound with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold as a potent FGFR1 inhibitor with an IC₅₀ of 15.0 nM. nih.govrsc.org Further optimization of this series led to the discovery of an even more potent inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. nih.govrsc.org

The table below details the activity of selected indazole-based FGFR1 inhibitors.

Compound ID Scaffold FGFR1 IC₅₀ (enzymatic) Cellular IC₅₀ (KG1 cells) Reference(s)
98 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0 nM642.1 nM nih.gov
99 N-ethylpiperazine optimized derivative2.9 nM40.5 nM nih.gov
100 2,6-difluoro-3-methoxyphenyl derivative< 4.1 nM25.3 nM nih.gov
101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole69.1 nMNot Reported nih.gov

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a transcriptional kinase that is part of the Mediator complex, a key regulator of gene expression. frontiersin.orgpatsnap.com CDK8 has emerged as an attractive oncology target because its dysregulation can drive oncogenic processes in various tumors by affecting the expression of key cancer-related genes. frontiersin.orgpatsnap.com While specific inhibitors based on the this compound scaffold are not detailed in the provided sources, the development of CDK8 inhibitors is an active area of research. patsnap.com Given the proven utility of the indazole framework in targeting other kinases, it represents a promising scaffold for the future design of novel CDK8 inhibitors. researchgate.netmdpi.com Inhibition of CDK8 has been shown to suppress estrogen-dependent transcription and the growth of ER-positive breast cancer, highlighting the therapeutic potential of targeting this kinase. oncotarget.com

Receptor Modulation

Indazole derivatives have demonstrated significant potential as modulators of various receptors, playing a crucial role in regulating physiological pathways implicated in a variety of diseases.

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is a key component of the endocannabinoid system, and its modulation is a target for treating pain, obesity, and other conditions. A number of indazole-based compounds have been identified as potent modulators of the CB1 receptor. For instance, AB-FUBINACA and AB-PINACA are synthetic cannabinoids with an indazole core that have been reported as potent CB1 receptor modulators. acs.org Research has shown that modifications to the indazole scaffold, such as the introduction of an L-tert-leucinamide residue, can lead to high affinity for the CB1 receptor. nih.gov The structural similarity of some indazole derivatives to the well-known CB1 inverse agonist rimonabant (B1662492) has spurred the development of new compounds with potential therapeutic applications in metabolic and psychiatric disorders. mdpi.com

Serotonin (B10506) 5-HT3 Receptor: The serotonin 5-HT3 receptor is a ligand-gated ion channel involved in emesis and nausea. Granisetron, a well-established antiemetic drug, features an indazole ring and functions as a selective 5-HT3 receptor antagonist. nih.govgoogle.com Its clinical success has highlighted the utility of the indazole scaffold in designing potent and selective antagonists for this receptor, which are crucial in managing the side effects of chemotherapy and radiotherapy. wikipedia.org

Vanilloid VR1 (TRPV1) Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor VR1, is a non-selective cation channel that plays a critical role in pain perception. acs.orgresearchgate.net Indazole-based compounds have been investigated as antagonists of the TRPV1 receptor for the management of pain. One notable example is ABT-102, an indazole-urea derivative, which has been identified as a potent TRPV1 antagonist. nih.gov The development of such compounds demonstrates the potential of the indazole scaffold in creating novel analgesics. nih.gov Another study identified a partial and selective TRPV1 agonist, 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC), which showed promise in alleviating inflammatory pain in mice. researchgate.net

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical targets in the treatment of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can improve cognitive function. Several studies have reported the potential of indazole derivatives as cholinesterase inhibitors. google.com.nasemanticscholar.org

A study on 5-substituted indazole derivatives revealed that several compounds exhibited inhibitory activity against both AChE and BuChE. google.com.na Another investigation into indazole-based thiadiazole-bearing thiazolidinone hybrids identified compounds with significant dual inhibitory potential against both AChE and BuChE, with some derivatives showing higher potency than the standard drug Donepezil. These findings underscore the potential of the indazole scaffold in the development of multi-target drugs for neurodegenerative diseases.

Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by nitric oxide synthase (NOS) enzymes. Overproduction of NO by the neuronal NOS (nNOS) isoform is implicated in neurodegenerative diseases. Consequently, selective inhibitors of nNOS are of significant therapeutic interest.

Indazole derivatives have been extensively studied as NOS inhibitors. 7-Nitroindazole (7-NI) is a well-known potent inhibitor of nNOS. Further research has explored the structure-activity relationships of various substituted indazoles. For example, fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for the inducible NOS (iNOS) isoform over the endothelial NOS (eNOS) isoform. Modeling studies have suggested that bulky substituents at the 7-position of the indazole ring can influence the interaction with the nNOS enzyme.

Estrogen Receptor Degradation

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Therapies that target the ER, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), are mainstays in the treatment of ER-positive breast cancer.

Recent research has identified indazole-based compounds as a novel class of SERDs. These compounds have been shown to effectively degrade the estrogen receptor α (ERα). For example, a series of 1H-indazole derivatives demonstrated potent ERα degradation, with one compound showing an IC50 value of 0.7 nM. Furthermore, tricyclic indazoles have been developed as SERD antagonists, and thieno[2,3-e]indazole derivatives have been identified as novel oral SERDs with improved antitumor effects. These findings highlight the potential of the indazole scaffold in developing new endocrine therapies for breast cancer.

Therapeutic Areas Under Investigation for Indazole-Based Drug Candidates

The versatility of the indazole scaffold has led to its investigation in a wide range of therapeutic areas, with oncology and cardiovascular diseases being particularly prominent.

Oncology (Anticancer and Anti-proliferative Agents)

The indazole core is a feature of several FDA-approved anticancer drugs, and numerous indazole derivatives are under investigation for their anti-proliferative and anticancer activities. acs.org These compounds often exert their effects by inhibiting various protein kinases that are crucial for cancer cell growth and survival.

Indazole derivatives have been developed as inhibitors of several key oncogenic kinases, including:

Fibroblast Growth Factor Receptor (FGFR) inhibitors: Several 1H-indazole-based derivatives have shown inhibitory activity against FGFR1-3.

Epidermal Growth Factor Receptor (EGFR) inhibitors: Indazole derivatives have demonstrated potent activity against EGFR, including mutant forms that confer resistance to other therapies.

Bcr-Abl inhibitors: 1H-indazol-3-amine derivatives have been identified as potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia.

Anaplastic Lymphoma Kinase (ALK) inhibitors: Entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of ALK.

VEGFR-2 kinase inhibitors: Indazole-pyrimidine based compounds have been evaluated as inhibitors of VEGFR-2, a key regulator of angiogenesis.

The anti-proliferative activity of indazole derivatives has been demonstrated in various cancer cell lines, including breast, colorectal, and lung cancer. acs.orgresearchgate.net For example, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range. acs.org These compounds were shown to induce apoptosis and inhibit cell migration and invasion. acs.org The broad applicability of the indazole scaffold in oncology highlights its importance in the ongoing search for new and more effective cancer therapies. wikipedia.org

Indazole Derivative Class Target Therapeutic Potential
1H-Indazole derivativesFGFR1-3Anti-cancer
1H-Indazole derivativesEGFRNon-small cell lung cancer
1H-Indazol-3-amine derivativesBcr-AblChronic myeloid leukemia
3-Aminoindazole derivatives (e.g., Entrectinib)ALKVarious cancers
Indazole-pyrimidine hybridsVEGFR-2Anti-angiogenesis
1H-Indazole-6-amine derivatives-Colorectal cancer

This table provides a summary of various indazole derivatives and their applications in oncology.

Cardiovascular Diseases (Antiarrhythmic, Antihypertensive, Cardioprotective)

Indazole derivatives have also shown promise in the treatment of cardiovascular diseases. nih.gov Their diverse pharmacological activities make them attractive candidates for developing new therapies for conditions such as arrhythmia, hypertension, and myocardial injury. nih.gov

Antiarrhythmic: Certain N(1)–C(X)-substituted indazoles have been reported to exhibit antiarrhythmic activities. google.com

Antihypertensive: The indazole scaffold has been explored for its antihypertensive effects. For instance, a series of novel indazole derivatives were developed as CYP11B2 inhibitors for the potential treatment of hypertension.

Cardioprotective: Some indazole derivatives have demonstrated cardioprotective effects in experimental models of myocardial injury. DY-9760e, an indazole derivative, has shown cardioprotective effects against ischemia-reperfusion injury. nih.gov Another compound, YC-1, has been investigated for its therapeutic potential in circulatory disorders. nih.gov

The investigation of indazole derivatives in cardiovascular medicine is an active area of research, with the potential to yield new treatments for a range of heart-related conditions. nih.gov

Compound/Derivative Class Mechanism of Action/Target Cardiovascular Application
N(1)–C(X)-substituted indazoles-Antiarrhythmic
Indazole derivativesCYP11B2 inhibitionAntihypertensive
DY-9760eCalmodulin antagonistCardioprotective (Ischemia-reperfusion injury)
YC-1-Circulatory disorders
ARRY-371797p38α (MAPK14) kinase inhibitorDilated cardiomyopathy

This table summarizes the cardiovascular applications of select indazole-based compounds.

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Chronic Pain)

The indazole scaffold is a key feature in the development of treatments for neurodegenerative disorders and chronic pain. austinpublishinggroup.comtaylorandfrancis.com Derivatives have been investigated for conditions such as Parkinson's and Alzheimer's disease. austinpublishinggroup.com In the context of pain management, indazole compounds have been developed for their cannabinoid (CB1) receptor binding activity, which is relevant for treating conditions like rheumatoid arthritis and osteoarthritis. google.com

A notable area of research is the development of vanilloid receptor 1 (VR1) antagonists for chronic pain. austinpublishinggroup.com The VR1 receptor, also known as TRPV1, is a key player in pain signaling pathways. The indazole derivative ABT-102 was identified as a potent VR1 antagonist and has undergone advanced clinical development for the treatment of chronic pain. austinpublishinggroup.com Furthermore, 7-nitroindazole, another derivative, has been shown to exhibit antinociceptive (pain-relieving) effects. austinpublishinggroup.com These examples highlight the utility of the indazole core structure, for which this compound is a valuable starting material, in designing novel analgesics and therapies for neurodegenerative conditions.

Anti-inflammatory and Immunomodulatory Activities

Indazole derivatives are widely recognized for their significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.govnih.gov Research has shown that their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), various cytokines, and reactive oxygen species. nih.gov

Fluorinated indazoles have demonstrated potent and selective antagonism of specific biological targets. For instance, a 6-fluoroindazole scaffold was developed as a selective antagonist of the TRPA1 (transient receptor potential A1) cation channel, a target for anti-inflammatory drugs. nih.gov This compound exhibited an IC₅₀ of 0.043 μM and demonstrated in vivo anti-inflammatory activity. nih.gov

In the realm of immunomodulation, fluorinated indazole scaffolds have been synthesized and evaluated as allosteric antagonists of the human C-C chemokine receptor 4 (CCR4). nih.gov CCR4 is a G-protein-coupled receptor involved in inflammatory responses. The activity of these antagonists was measured using a [³⁵S]GTPγS binding assay, which assesses the level of G-protein activation. nih.gov

Table 1: Activity of 6-Fluorinated Indazole Scaffolds as Human CCR4 Antagonists nih.gov
Compound IDDescriptionActivity (GTPγS pIC₅₀)
1626-Fluorinated indazole scaffold6.0 ≤ pIC₅₀ < 8.1
1636-Fluorinated indazole scaffold6.0 ≤ pIC₅₀ < 8.1

Furthermore, indazole derivatives are being explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a validated target in cancer therapy. researchgate.net The overexpression of IDO1 is linked to immune suppression in the tumor microenvironment. researchgate.net Specific 3-carbohydrazide derivatives of 1H-indazole were identified as potent IDO1 inhibitors with IC₅₀ values in the nanomolar range. researchgate.net These findings underscore the importance of the indazole framework in developing new anti-inflammatory and immunomodulatory agents.

Antimicrobial (Antibacterial, Antifungal, Antiprotozoal) Activities

The indazole scaffold has proven to be a versatile template for the discovery of novel antimicrobial agents, with derivatives showing activity against bacteria, fungi, and protozoa. nih.govnih.gov

In terms of antibacterial and antifungal properties, various indazole derivatives have been synthesized and evaluated. nih.gov For example, a series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Bacillus cereus and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov Other research has focused on iodobenzamide derivatives of indazole which also show antifungal properties. austinpublishinggroup.com

The development of antiprotozoal agents based on the indazole structure is particularly noteworthy. In a search for new treatments for Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, researchers identified indazole derivatives as inhibitors of trypanothione (B104310) synthetase (TryS), an enzyme essential for the parasite's survival. nih.gov A structure-activity relationship (SAR) exploration of hit compounds led to the identification of potent inhibitors.

Table 2: SAR of Indazole Derivatives as Trypanosoma brucei Trypanothione Synthetase (TbTryS) Inhibitors nih.gov
Compound IDDescriptionIC₅₀ against TbTryS (µM)
3Unsubstituted Indazole31
57-Fluoro Indazole34
73-Trifluoromethyl Indazole30

The study showed that substitution at the 7-position with fluorine was tolerated without a significant loss of potency compared to the unsubstituted parent compound, highlighting the role of fluorinated indazoles in designing new antiprotozoal drugs. nih.gov

Metabolic Diseases (Antihyperlipidemic, Anti-obesity)

The indazole core structure has been explored for its potential in treating metabolic diseases, including type II diabetes and conditions related to hyperlipidemia. austinpublishinggroup.comnih.gov The development of anti-obesity medications (AOMs) is a significant challenge in modern medicine, with a focus on targets that control energy intake and expenditure. nih.govresearchgate.net

Indazole derivatives have been investigated as β3-adrenergic receptor agonists. austinpublishinggroup.com Agonism of this receptor is a therapeutic strategy for the treatment of type II diabetes. austinpublishinggroup.com In the area of cardiovascular health, which is closely linked to metabolic disease, indazole derivatives have been used to develop oral cholesteryl ester transfer protein (CETP) inhibitors. nih.gov These inhibitors are a potential new approach for treating coronary artery disease by managing cholesterol levels. nih.gov While the direct application of this compound in anti-obesity research is not extensively documented, the proven utility of the indazole scaffold in targeting related metabolic pathways suggests its potential as a building block for novel therapeutic agents in this field.

Antiviral Applications

The fluorinated indazole scaffold is a promising framework for the development of potent antiviral agents, particularly against challenging viruses like HIV and Hepatitis C Virus (HCV). nih.govnih.govnih.gov

Research into fluorinated five-membered heterocycles has demonstrated their significant antiviral potential. nih.gov The inclusion of fluorine often enhances the bioavailability and affinity of compounds for their biological targets. nih.govrsc.org Specifically, derivatives of fluorinated indoles, structurally related to indazoles, have shown extraordinary anti-HIV-1 activity, with some compounds exhibiting potency in the picomolar range. nih.gov

In the fight against HCV, a chronic viral liver disease, researchers have developed potent antiviral analogues based on the indazole structure. nih.govgoogle.com A study on 1-aminobenzyl-1H-indazole-3-carboxamide analogues identified compounds with high potency and selectivity, making them strong candidates for further development as anti-HCV agents. nih.gov

Table 3: Anti-HCV Activity of 1-Aminobenzyl-1H-indazole-3-carboxamide Analogues nih.gov
Compound IDDescriptionIC₅₀ (µM)EC₅₀ (µM)
5nIndazole-3-carboxamide analogue0.0130.018
5tIndazole-3-carboxamide analogue0.0070.024

These findings demonstrate that the indazole nucleus, particularly when functionalized with fluorine as in this compound, is a highly valuable scaffold for designing novel antiviral therapies.

Computational and Theoretical Investigations of 1 Boc 7 Fluoro 1h Indazole and Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 1-Boc-7-fluoro-1H-indazole and its derivatives might interact with biological targets such as enzymes and receptors.

Research on fluorinated indazoles has demonstrated their potential as potent and selective inhibitors for various protein targets. A key finding is the ability of the fluorine atom to form specific, favorable interactions within a protein's active site. In a notable study on Factor Xa inhibitors, a cocrystal structure revealed that the 7-fluoro atom of a 7-fluoroindazole derivative forms a hydrogen bond with the backbone N-H of the amino acid Gly216 (distance of 2.9 Å). acs.org This interaction, where the fluorine atom mimics a carbonyl oxygen, was found to be critical for potency, with 7-fluoroindazoles being approximately 60-fold more potent than their non-fluorinated counterparts. acs.org

Target Protein Indazole Derivative Series Key Computational Findings Reference(s)
Factor Xa 7-Fluoroindazoles The 7-fluoro atom forms a hydrogen bond with the backbone N-H of Gly216, significantly enhancing potency. acs.org
HIF-1α General Indazole Derivatives Docking identified key residues in the active site, guiding the design of new inhibitors. nih.gov
Protein Kinases (JAK3, ROCK1) Indazole-Sulfonamides Molecular docking showed strong binding with the target kinases, explaining the anticancer activity of hit compounds. mdpi.com
COX-2 1H-Indazole Analogs Docking studies revealed significant binding results with binding energies up to 9.11 kcal/mol for difluorophenyl-containing analogs. researchgate.net
ULK1 3-Aminoindazoles Virtual screening and docking identified an indazole scaffold capable of forming H-bonds with the hinge region (Lys46). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug design for predicting the activity of new compounds and optimizing lead structures.

For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent biological activity. In a study on indazole derivatives as HIF-1α inhibitors, field and Gaussian-based 3D-QSAR models were developed. nih.gov These models generated steric and electrostatic contour maps, which provide a visual framework for designing new inhibitors. The maps highlight regions where bulky groups (steric) or electron-withdrawing/donating groups (electrostatic) would enhance or diminish activity. nih.gov

Similarly, robust 2D and 3D-QSAR models were developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, demonstrating high predictive accuracy (r² = 0.9512 for 2D-QSAR and q² = 0.9132 for 3D-QSAR). longdom.org Such analyses reveal that specific substitutions can significantly boost biological efficacy. longdom.org In the context of this compound:

The 7-fluoro substituent , being highly electronegative, would strongly influence the electrostatic maps, indicating its potential role in polar interactions.

The 1-Boc group , being large and sterically demanding, would be a critical feature in the steric maps, suggesting that the size and shape of the N1-substituent are key for optimal receptor fit.

These QSAR models, once validated, can be used to screen virtual libraries of related indazoles to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the target.

MD simulations have been widely applied to validate the binding modes of indazole-based inhibitors. Studies on inhibitors of HIF-1α, protein kinases, and COX-2 have used MD simulations to confirm that the most potent compounds, as identified by docking, remain stably bound within the active site throughout the simulation period. nih.govmdpi.comresearchgate.net For example, an MD simulation of a potent indazole derivative in the HIF-1α active site showed it remained stable, validating the docking results. nih.gov Similarly, an indazole-sulfonamide compound was shown to exhibit significant stability when bound to JAK3 and ROCK1 kinases during MD simulations. mdpi.com

The stability is often quantified by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A low and stable RMSD value suggests that the complex is not undergoing major conformational changes and the binding is stable. Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more quantitative estimate of binding affinity. researchgate.net For this compound, MD simulations would be essential to confirm whether the key interactions predicted by docking, such as the hydrogen bond from the 7-fluoro group, are maintained in a dynamic environment.

System Studied Simulation Duration Key Finding from MD Simulation Reference(s)
Indazole-HIF-1α Complex Not specified The most potent compound was found to be quite stable in the active site of the HIF-1α protein. nih.gov
Indazole-Sulfonamide-Kinase Complex Not specified Compound 9 demonstrated significant stability when bound to both JAK3 and ROCK1 kinases. mdpi.com
Indazole-COX-2 Complex Not specified The test compound was relatively stable in the active site, and MM-GBSA analysis confirmed favorable binding affinities. researchgate.net
Indazole-Acid-NOS Complex Not specified Inhibitors remained within the docking region throughout the simulation, confirming binding stability. researchgate.net
Indazole-TTK Complex Not specified Simulations validated the stability of the ligand-protein complexes, supporting the docking results. longdom.org

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating reaction mechanisms, electronic structures, and molecular properties. For indazoles, these calculations have provided crucial insights into their synthesis and reactivity.

A significant challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 versus the N2 position. Quantum mechanics has been used to understand the high selectivity observed in certain N2 alkylation reactions. wuxibiology.com Calculations showed that while the 1H-indazole tautomer is thermodynamically more stable, the reaction proceeds through the less stable 2H-indazole tautomer. wuxibiology.combeilstein-journals.org By calculating the transition state energies for both N1 and N2 alkylation pathways, researchers found that the activation energy for the N2 pathway was significantly lower, explaining the experimental observation of exclusive N2 products. wuxibiology.com The calculated energy difference of 3.42 kcal/mol between the N1 and N2 transition states translates to a predicted product ratio of 322:1 (N2:N1) at room temperature. wuxibiology.com

DFT calculations are also used to:

Confirm molecular structures by computing NMR chemical shifts (using methods like GIAO) and comparing them with experimental data, which is vital for distinguishing between isomers. nih.govacs.org

Analyze electronic properties through Natural Bond Orbital (NBO) analysis to calculate atomic charges and Fukui indices, which help rationalize the observed regioselectivity in reactions. beilstein-journals.org

Propose reaction mechanisms by mapping the entire reaction energy profile, including intermediates and transition states, for complex transformations like cyclizations and rearrangements. chim.itacs.orgacs.org

These theoretical studies are fundamental for developing more efficient and selective synthetic routes to functionalized indazoles like this compound.

Study Computational Method Key Finding Reference(s)
N-Alkylation Selectivity DFT (B97X-D/6-31G*) Explained high N2-selectivity by showing the transition state for N2 alkylation is 3.42 kcal/mol lower in energy than for N1 alkylation. wuxibiology.com
Regioselective Alkylation DFT Used NBO analysis to calculate partial charges and Fukui indices, supporting proposed chelation and non-covalent interaction-driven mechanisms. beilstein-journals.org
Isomer Identification DFT (GIAO) Calculated 1H and 13C NMR chemical shifts to reliably distinguish between structural isomers that were difficult to assign experimentally. nih.govacs.org

Prediction of Biological Activity Profiles

Beyond predicting binding to a single target, computational methods can forecast the broader biological and pharmacokinetic profile of a molecule. This includes predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for a compound's success as a potential drug.

The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties like lipophilicity (LogP) and acidity (pKa). nih.gov The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the bioavailability and half-life of a compound. For this compound, the 7-fluoro group is expected to confer enhanced metabolic stability.

Computational models are routinely used to predict these properties:

ADMET Profiling: Software tools can predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxic effects based on a molecule's structure. Studies on indazole derivatives often include computational ADMET profiling to confirm favorable pharmacokinetic attributes for lead compounds. mdpi.comlongdom.org

Bioavailability Enhancement: Computational analysis can guide structural modifications to improve properties. For example, studies on indazole derivatives found that incorporating 3-fluoroindazole motifs could increase oral bioavailability by tempering the polarity of the molecule. mdpi.com

By integrating these predictions with docking and QSAR results, a comprehensive in silico profile of a compound can be built, allowing researchers to prioritize candidates that possess not only high potency but also desirable drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Boc-7-fluoro-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two stages: (1) construction of the 7-fluoroindazole core via cyclization of substituted hydrazines or hydrazones under acidic or thermal conditions , followed by (2) Boc protection at the 1-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaH). Reaction optimization should focus on fluorination regioselectivity (to ensure substitution at the 7-position) and Boc-group stability during purification. Solvent choice (e.g., THF or DMF) and temperature control are critical to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential to verify the fluorine atom's position (δ ~ -120 to -140 ppm for aromatic fluorines). ¹H and ¹³C NMR should show characteristic Boc-group signals (tert-butyl carbons at ~28 ppm and carbonyl at ~155 ppm) .
  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELX programs ) to resolve ambiguities in regiochemistry. Refinement parameters (R-factor < 5%) ensure accuracy.
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₁H₁₄FN₂O₂: 237.10).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.